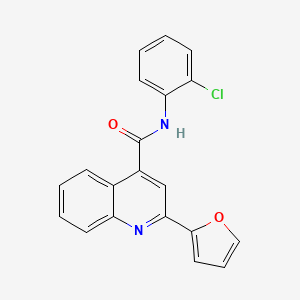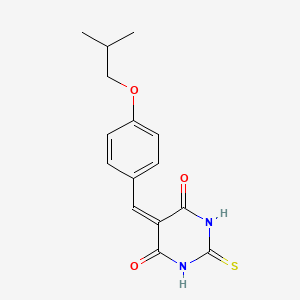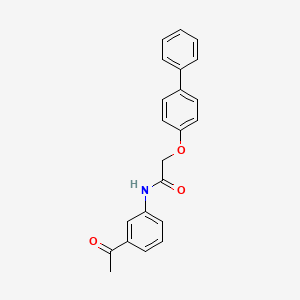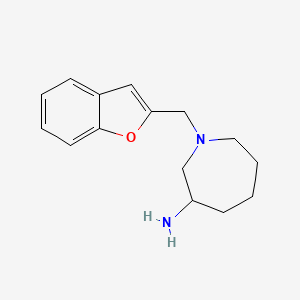
1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, such as 1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline, often involves the Povarov reaction or variations thereof. For instance, Huber and Seebach (1987) demonstrated the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors, leading to enantiomerically pure 1-substituted tetrahydroisoquinolines, a method that could potentially be adapted for the synthesis of the subject compound (Huber & Seebach, 1987). Similarly, Zubkov et al. (2010) discussed the synthesis of partly hydrogenated 2-[5-methyl(bromo, nitro)furan-2-yl]-substituted furo[3,2-c]quinolines through the imino Diels-Alder reaction, which could offer insights into the synthesis of this compound (Zubkov et al., 2010).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as IR, 1H NMR, and mass spectrometry. Gein et al. (2005) utilized these techniques to confirm the structures of 3-aroylmethylene-1,6,7,11b-tetrahydro-2H-pyrazino[2,1-a]isoquinolin-4-ones, demonstrating the applicability of these methods for analyzing the structure of tetrahydroquinoline derivatives (Gein et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroquinoline derivatives can include cycloadditions, oxidations, and other transformations. For example, the work of Bonilla-Castañeda et al. (2022) on synthesizing N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives through Povarov cycloaddition reaction/N-furoylation processes offers insight into the types of chemical reactions this compound might undergo (Bonilla-Castañeda et al., 2022).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as melting points, solubility, and crystalline structure, can be crucial for their application and handling. For instance, Rudenko et al. (2012) reported on the X-ray structural analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, providing valuable data on the crystalline structure of related compounds (Rudenko et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are critical for understanding the behavior of tetrahydroquinoline derivatives under different conditions. Studies like those by Zhang and Li (2002) on the synthesis of tetrahydroquinoline derivatives via a domino reaction highlight the reactivity of these compounds under catalyzed conditions, which could be relevant for assessing the chemical properties of this compound (Zhang & Li, 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-13(8-10-18-11)15(17)16-9-4-6-12-5-2-3-7-14(12)16/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKHUZLTLYTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)
![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)
![(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)
![N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)
![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)
![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzohydrazide](/img/structure/B5604056.png)

![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)